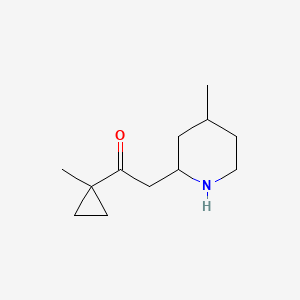

1-(1-Methylcyclopropyl)-2-(4-methylpiperidin-2-yl)ethan-1-one

Description

Properties

Molecular Formula |

C12H21NO |

|---|---|

Molecular Weight |

195.30 g/mol |

IUPAC Name |

1-(1-methylcyclopropyl)-2-(4-methylpiperidin-2-yl)ethanone |

InChI |

InChI=1S/C12H21NO/c1-9-3-6-13-10(7-9)8-11(14)12(2)4-5-12/h9-10,13H,3-8H2,1-2H3 |

InChI Key |

ZWAVWOJRUMXKFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCNC(C1)CC(=O)C2(CC2)C |

Origin of Product |

United States |

Preparation Methods

Cyclopropane Ring Formation

The 1-methylcyclopropyl group is introduced via cyclopropanation reactions :

- Reagents : Diazomethane or Simmons-Smith reagents under inert conditions (argon/nitrogen).

- Conditions :

Piperidine Ring Synthesis

The 4-methylpiperidin-2-yl moiety is synthesized through:

- Reductive Amination :

- Substrate: 4-Methylpyridine derivatives.

- Reducing Agent: Hydrogen gas with palladium-on-carbon (Pd/C) or sodium cyanoborohydride.

- Solvent: Methanol or ethanol.

- Cyclization :

Ketone Coupling

Final assembly employs Grignard reagent-mediated coupling :

- Reagents :

- 1-Methylcyclopropylmagnesium bromide (Grignard reagent).

- 4-Methylpiperidin-2-yl acetic acid ester.

- Conditions :

Optimized Reaction Parameters

Data from analogous syntheses (e.g., EP2551265B1) guide critical parameters:

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Grignard Reagent | tert-ButylMgCl | 80–88% molar yield |

| Solvent Volume | 20 vols THF | Minimizes byproduct formation |

| Reaction Temperature | 65°C | Balances kinetics/thermodynamics |

| Stirring Duration | 1 hour post-addition | Ensures complete conversion |

Impurity Control

The synthesis prioritizes limiting Impurity '408' (structural analog with undesired sulfone orientation):

- Mitigation Strategies :

- pH Control : Adjust to 1–0 during aqueous workup using 32% HCl.

- Crystallization : Methanol suspension at 40–45°C, followed by cooling to 25°C.

- Chromatography : HPLC monitoring (relative retention time: 1.17).

Yield and Scalability

- Laboratory-Scale Yield : 78–88% (Example 3).

- Industrial Scalability :

- Continuous flow reactors for cyclopropanation.

- High-throughput catalyst screening (e.g., sodium tungstate alternatives).

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Grignard Coupling | High yield, minimal byproducts | Requires strict anhydrous conditions |

| Reductive Amination | Broad substrate tolerance | Moderate stereochemical control |

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylcyclopropyl)-2-(4-methylpiperidin-2-yl)ethan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a ligand in biochemical assays.

Medicine: Investigation as a potential pharmaceutical agent.

Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Cyclopropane-Containing Derivatives

- 1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one (): Key Differences: Replaces the 4-methylpiperidine group with a triazole ring and substitutes the methylcyclopropyl with a chlorocyclopropyl. Functional Impact: The chloro group increases electronegativity, enhancing reactivity toward nucleophilic substitution.

- 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one (): Key Differences: Features a chlorophenyl group and a propanone backbone instead of the ethanone linkage.

Piperidine-Modified Analogues

- 1-(2-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one (): Key Differences: Substitutes the 4-methylpiperidine with a 4-hydroxypiperidine and replaces the methylcyclopropyl with a chlorophenyl group. The chlorophenyl group introduces steric and electronic effects distinct from the cyclopropane .

- 1-(4-((Cyclopropylamino)methyl)piperidin-1-yl)ethanone (): Key Differences: Incorporates a cyclopropylamine-substituted piperidine instead of a methylpiperidine.

Table 1: Key Properties of Selected Analogues

Research Implications and Limitations

- Structural Insights : The methylcyclopropyl group in the target compound likely enhances metabolic stability compared to chlorinated or aromatic analogues, as cyclopropanes resist enzymatic oxidation .

- Biological Potential: The 4-methylpiperidine moiety may confer CNS penetration advantages over polar substituents (e.g., hydroxypiperidine in ), though this remains speculative without direct pharmacological data.

- Limitations : Experimental data on the target compound’s reactivity, solubility, or bioactivity are absent in the provided evidence, necessitating further empirical validation.

Biological Activity

1-(1-Methylcyclopropyl)-2-(4-methylpiperidin-2-yl)ethan-1-one is an organic compound notable for its unique structural features, including a cyclopropyl group and a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by its molecular structure and functional groups. Understanding the biological activity of this compound is crucial for exploring its applications in pharmacology and related fields.

- Molecular Formula : CHNO

- Molecular Weight : 195.30 g/mol

- Functional Groups : Ketone, piperidine, and cyclopropyl

The presence of the ketone functional group is significant as it can participate in various reactions that may enhance biological activity. The structural characteristics contribute to the compound's reactivity and interaction with biological targets.

Pharmacological Potential

The pharmacological properties of this compound have been explored through various studies focusing on its potential as a therapeutic agent. Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

Case Studies and Research Findings

While specific case studies directly focusing on this compound are sparse, related research provides insights into its potential biological activity:

- Larvicidal Activity : Research on similar compounds has demonstrated larvicidal properties against Aedes aegypti, a vector for several viral diseases. Such findings suggest that derivatives of this compound could be explored for their insecticidal capabilities, particularly in vector control strategies .

- Cytotoxicity Studies : In studies evaluating the cytotoxicity of similar compounds, it was found that certain derivatives exhibited low toxicity towards human cells at higher concentrations, indicating a favorable safety profile that could be relevant for therapeutic applications .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be made:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| 1-(1-Methylcyclopropyl)-2-(4-methylpiperidin-2-yl)ethanol | Structure | Hydroxyl group instead of ketone | Altered reactivity; potential for different biological interactions |

| 2-(6-Methylpiperidin-2-yl)ethanone | Structure | Similar piperidine structure | Variation in side chains alters biological activity potential |

This table illustrates how variations in functional groups can significantly impact the biological activity of similar compounds.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 1-(1-Methylcyclopropyl)-2-(4-methylpiperidin-2-yl)ethan-1-one, and what challenges arise during its synthesis?

- Methodological Answer : The compound's synthesis typically involves cyclopropanation of ketones or cross-coupling strategies. For example, cyclopropyl ketone derivatives can be synthesized via gold-catalyzed (4+4) cycloadditions, as demonstrated in analogous systems involving alkynylcyclopropyl ketones . Challenges include controlling stereoselectivity (due to the cyclopropane ring’s strain) and regioselectivity during piperidine functionalization. Purification often leverages salt formation with acids like nitric acid, exploiting differential solubility in organic solvents .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is critical for resolving stereochemical details . Spectroscopic techniques (¹H/¹³C NMR, IR) validate functional groups, while computational methods (DFT) model electronic properties such as charge distribution and frontier molecular orbitals. For example, ¹H NMR data for structurally similar ketones show distinct shifts for cyclopropane protons (~δ 1.2–1.8 ppm) and piperidine methyl groups (~δ 1.0–1.4 ppm) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Safety data sheets for related piperidine-containing ketones emphasize avoiding inhalation, skin contact, and exposure to ignition sources. Personal protective equipment (gloves, lab coats, fume hoods) is mandatory. Emergency protocols include rinsing eyes with water (15+ minutes) and using activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound, particularly regarding cyclopropane ring geometry?

- Methodological Answer : Discrepancies in bond lengths/angles may arise from thermal motion or twinning. SHELXL’s TWIN/BASF commands enable refinement of twinned data, while Hirshfeld surface analysis quantifies intermolecular interactions influencing geometry . For example, cyclopropane C–C bond lengths in strained systems often deviate from ideal values (1.54 Å) due to crystal packing effects, requiring careful validation against computational models .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in drug discovery?

- Methodological Answer : SAR studies require systematic modification of substituents (e.g., methyl groups on piperidine/cyclopropane) and evaluation of biological activity. Analogous compounds with tetrazole or triazole moieties show enhanced receptor binding due to hydrogen-bonding interactions . High-throughput screening (HTS) combined with molecular docking (e.g., AutoDock Vina) identifies key pharmacophores, while ADMET predictions optimize bioavailability .

Q. How do steric and electronic effects of the methylcyclopropyl group influence reactivity in catalytic transformations?

- Methodological Answer : The methylcyclopropyl group’s strain and electron-withdrawing nature enhance reactivity in cross-couplings or cycloadditions. For instance, gold-catalyzed reactions exploit cyclopropane’s propensity for ring-opening to form fused heterocycles . Hammett plots (σ values) quantify electronic effects, while steric maps (e.g., A-values) guide catalyst design to accommodate bulky substituents .

Q. What computational approaches are robust for modeling the compound’s interactions with biological targets?

- Methodological Answer : Hybrid QM/MM simulations (e.g., Gaussian/AMBER) model ligand-receptor interactions at atomic resolution. For piperidine-containing ketones, molecular dynamics (MD) simulations reveal conformational flexibility in binding pockets, while free-energy perturbation (FEP) calculations predict binding affinity changes upon substituent modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.